molecular formula C6H7N3O2S B1419420 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 1193388-58-7

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No. B1419420
M. Wt: 185.21 g/mol
InChI Key: IHSMQSFGGKACKG-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, also known as MTDTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTDTC is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives are involved in various chemical reactions and syntheses. For example, Fukada et al. (1994) explored the preparation of 2,4-dioxo-1-imidazolidinecarbothioamides through reactions with amines. This process highlights the compound's role in producing macrocyclic thioureas and thiosemicarbazone derivatives (Fukada et al., 1994). Additionally, the compound's involvement in the synthesis of new pyrimidine derivatives with potential antibacterial properties was investigated by Fathalla et al. (2006) (Fathalla et al., 2006).

Biological and Pharmacological Properties

In the biological sphere, Chaubey and Pandeya (1989) demonstrated the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines, indicating potential medical applications of derivatives of this compound (Chaubey & Pandeya, 1989). Moreover, Liu et al. (2021) synthesized derivatives like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal, showcasing the multifunctionality of the molecule in various transformations (Liu et al., 2021).

Antimicrobial Applications

A series of pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones synthesized by Sharshira et al. (2012) were evaluated for their antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Sharshira, Mohamed & Hamada, 2012).

Crystal Structure Analysis

Borowiak et al. (2007) studied the crystal structure of derivatives of this compound, providing insights into the molecular interactions and potential for forming supramolecular structures (Borowiak, Dutkiewicz & Spychała, 2007).

properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMQSFGGKACKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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